molecular formula C12H17BrO2 B3268450 3'-Bromoacetophenone diethyl ketal CAS No. 480439-43-8

3'-Bromoacetophenone diethyl ketal

Cat. No.: B3268450
CAS No.: 480439-43-8
M. Wt: 273.17 g/mol
InChI Key: XKQAVDMOLWVSRW-UHFFFAOYSA-N
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Description

3’-Bromoacetophenone diethyl ketal is an organic compound with the molecular formula C12H17BrO2. It is a derivative of acetophenone, where the ketone group is protected by a diethyl ketal group, and a bromine atom is attached to the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromoacetophenone diethyl ketal typically involves the protection of the carbonyl group of 3’-bromoacetophenone. This is achieved by reacting 3’-bromoacetophenone with diethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Material: 3’-Bromoacetophenone

    Reagent: Diethyl orthoformate

    Catalyst: Acid (e.g., p-toluenesulfonic acid)

    Solvent: Anhydrous ethanol

    Reaction Conditions: Reflux the mixture for several hours

The reaction results in the formation of 3’-Bromoacetophenone diethyl ketal, which can be purified by standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromoacetophenone diethyl ketal follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large reactors are used to mix 3’-bromoacetophenone and diethyl orthoformate.

    Continuous Stirring: Ensures uniform mixing and reaction.

    Temperature Control: Maintains optimal reaction temperature.

    Purification: Industrial purification methods such as distillation under reduced pressure or crystallization.

Chemical Reactions Analysis

Types of Reactions

3’-Bromoacetophenone diethyl ketal undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ketal group can be hydrolyzed back to the carbonyl group under acidic conditions.

    Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Hydrolysis: Acidic conditions (e.g., dilute hydrochloric acid), water or aqueous solvents.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., bromoacetophenone derivatives with different substituents).

    Hydrolysis: 3’-Bromoacetophenone and ethanol.

    Oxidation: Oxidized aromatic compounds such as quinones.

Scientific Research Applications

3’-Bromoacetophenone diethyl ketal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3’-Bromoacetophenone diethyl ketal involves its reactivity as a protected carbonyl compound. The diethyl ketal group protects the carbonyl functionality, allowing selective reactions at other sites, such as the bromine atom. Upon deprotection (hydrolysis), the carbonyl group is regenerated, enabling further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetophenone diethyl ketal: Similar structure but with the bromine atom at the para position.

    3’-Chloroacetophenone diethyl ketal: Similar structure but with a chlorine atom instead of bromine.

    3’-Bromoacetophenone dimethyl ketal: Similar structure but with methyl groups instead of ethyl groups in the ketal.

Uniqueness

3’-Bromoacetophenone diethyl ketal is unique due to the specific positioning of the bromine atom and the diethyl ketal protection. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-3-(1,1-diethoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-4-14-12(3,15-5-2)10-7-6-8-11(13)9-10/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQAVDMOLWVSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C1=CC(=CC=C1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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